4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

VEGFR-2 kinase inhibition Lipophilic ligand efficiency Pyridazinone SAR

This pyridazinone-benzamide hybrid is a critical tool for medicinal chemistry programs. Its 4-fluoro substituent and propyl linker provide a balanced baseline for VEGFR-2 inhibitor SAR (reference IC50 range: 49.1–418.0 nM). The single para-fluoro pattern yields a clean ¹⁹F NMR handle (~ -110 to -115 ppm), ideal for protein-ligand binding studies. Procure this specific compound for direct comparison with lead COX-2 inhibitors, avoiding the confounding liabilities of difluoro analogs for reproducible multi-target screening.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 1021120-35-3
Cat. No. B2462594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
CAS1021120-35-3
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H18FN3O2/c21-17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26)
InChIKeyZARZWURALKKKOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide (CAS 1021120-35-3): Procurement-Ready Pyridazinone-Benzamide Scaffold for Kinase & Inflammation Research


4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide (CAS 1021120-35-3) is a synthetic small molecule comprising a 6-phenylpyridazin-3(2H)-one core linked via a propyl spacer to a 4-fluorobenzamide moiety . The compound belongs to a pharmacologically privileged class of pyridazinone-benzamide hybrids, scaffolds that have yielded potent inhibitors of VEGFR-2 kinase (IC50 values ranging from 49.1 nM to 1.8 µM across structurally related series) [1] and cyclooxygenase-2 (COX-2) [2]. With a molecular formula of C20H18FN3O2 and a molecular weight of 351.38 g/mol, this compound is supplied exclusively for non-human research applications, making it a targeted procurement candidate for academic and industrial medicinal chemistry programs exploring pyridazinone-based drug discovery .

Why 4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide Cannot Be Interchanged with Generic Pyridazinone Analogs


In pyridazinone-benzamide series, three structural variables govern target engagement and selectivity: the nature of the benzamide substituent, the length of the alkyl linker, and the aryl group at the pyridazinone 3-position . Replacement of the 4-fluoro substituent with a 4-trifluoromethyl group (CAS 1021056-28-9) alters both lipophilicity and metabolic stability, while shifting from a propyl to an ethyl linker (as in 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide) modifies conformational flexibility and binding pocket accommodation . Even subtle changes—such as relocating the fluorine from the 4-position to the 3-position or adding a second fluorine atom—can profoundly impact enzyme inhibition potency, as demonstrated by the differential VEGFR-2 IC50 values observed across phenylpyridazinone derivatives (49.1–418.0 nM range) [1]. These structure-activity relationships necessitate compound-specific procurement rather than generic substitution for reproducible research outcomes.

4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Para-Fluoro vs. Para-Trifluoromethyl Benzamide: Lipophilic Ligand Efficiency Differentiation for Kinase Target Engagement

The 4-fluoro substituent on the benzamide ring confers distinct physicochemical properties compared to the 4-trifluoromethyl analog (CAS 1021056-28-9). Within the phenylpyridazinone VEGFR-2 inhibitor series, compounds bearing smaller para-substituents exhibited IC50 values as low as 49.1 nM, while bulkier substituents shifted potency into the 200–418 nM range [1]. The target compound's 4-fluoro group (Hammett σp = 0.06) provides a balanced electronic profile that differs substantially from the strongly electron-withdrawing 4-CF3 group (σp = 0.54), which can alter hydrogen-bonding capacity at the hinge region of kinase ATP-binding pockets [2]. This electronic modulation directly impacts both potency and selectivity profiles across the kinome [3].

VEGFR-2 kinase inhibition Lipophilic ligand efficiency Pyridazinone SAR

Propyl Linker vs. Ethyl Linker: Conformational Flexibility and Target Binding Pocket Accommodation

The three-carbon propyl linker in the target compound provides greater conformational degrees of freedom compared to the two-carbon ethyl linker found in 3-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide . In pyridazinone-based VEGFR-2 inhibitors, the optimal linker length correlates with the ability of the benzamide carbonyl to form critical hydrogen bonds with Cys919 in the hinge region while allowing the terminal aryl group to occupy the hydrophobic back pocket [1]. Compounds with the propyl spacer (three methylene units) demonstrate nanomolar potency (e.g., 107 nM for compound 18c), whereas constrained ethyl-linked analogs often show reduced inhibitory activity due to suboptimal hinge-region geometry [1]. The target compound's propyl linker is therefore expected to provide superior target engagement compared to ethyl-linked congeners.

Linker length SAR Conformational analysis VEGFR-2 hinge binding

Mono-fluoro vs. Difluoro Benzamide: CYP450 Metabolic Stability and Oxidative Defluorination Liability

The single para-fluoro substituent in the target compound presents a distinct metabolic profile compared to difluorinated analogs such as 3,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide (CAS 1021223-94-8) and 2,4-difluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide (CAS 1021075-62-6) . In benzamide-containing compounds, the presence of a second fluorine atom ortho to the amide bond can increase susceptibility to oxidative defluorination via CYP450-mediated metabolism, potentially generating reactive quinone-imine intermediates [1]. The 4-fluoro monosubstitution pattern avoids this ortho-fluoro liability while retaining the metabolic stabilizing effect of aryl fluorination at the metabolically vulnerable para position, resulting in a more favorable metabolic profile for in vivo studies [1].

Metabolic stability CYP450 oxidation Fluorine substitution pattern

Phenylpyridazinone Core: COX-2 Inhibitory Potential Differentiated from 4-Chlorophenyl and Thiophene Analogs

The 3-phenyl substituent on the pyridazinone core of the target compound is a key determinant of COX-2 inhibitory activity. N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives have been identified as promising COX-2 inhibitors, with several compounds demonstrating significant enzyme inhibition [1]. Replacement of the 3-phenyl group with a 4-chlorophenyl moiety (as in CAS 1021266-53-4) or a thiophene ring (as in CAS 1021252-63-0) alters both steric and electronic properties at the COX-2 active site entrance, potentially shifting selectivity toward COX-1 or abolishing activity altogether [2][3]. The unsubstituted phenyl ring at the 3-position preserves the optimal steric footprint for COX-2 side pocket accommodation while maintaining synthetic tractability for further derivatization.

COX-2 inhibition Pyridazinone SAR Anti-inflammatory screening

Pyridazinone-Benzamide Hybrid Scaffold: Privileged Structure Across VEGFR-2, HDAC, and COX-2 Target Classes

The pyridazinone-benzamide hybrid scaffold represented by the target compound has demonstrated activity across multiple therapeutically relevant target classes. Phenylpyridazinone derivatives have yielded potent VEGFR-2 kinase inhibitors with IC50 values as low as 49.1 nM [1], class I selective HDAC inhibitors with nanomolar potency in antitumor models [2], and COX-2 inhibitors [3]. This polypharmacological potential distinguishes the scaffold from simpler benzamide-only or pyridazinone-only chemotypes, which typically show narrower target class coverage. The target compound, combining the 6-phenylpyridazinone pharmacophore with a 4-fluorobenzamide recognition element, is positioned at the intersection of these activity profiles, making it a valuable tool compound for exploring multi-target drug design strategies.

Privileged scaffold Multi-target drug discovery Pyridazinone chemotype

4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide: Optimal Research and Procurement Application Scenarios


VEGFR-2 Kinase Inhibitor Lead Optimization and SAR Library Design

The target compound serves as an ideal starting point for VEGFR-2 inhibitor SAR studies, where the 4-fluoro substituent and propyl linker provide a balanced baseline for systematic optimization. Researchers can benchmark this compound against the established phenylpyridazinone VEGFR-2 inhibitor series (reported IC50 range: 49.1–418.0 nM) [1], using it as a reference for exploring substitutions at the benzamide ring, linker modifications, and pyridazinone core derivatization. Its single para-fluoro substitution pattern avoids the confounding metabolic liabilities of difluoro analogs, enabling cleaner structure-activity correlations [2].

COX-2 Selective Inhibitor Screening and Anti-Inflammatory Drug Discovery

Building on the demonstrated COX-2 inhibitory activity of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives, the target compound is positioned as a screening candidate for anti-inflammatory programs [1]. The 3-phenylpyridazinone core provides the optimal steric and electronic complement to the COX-2 active site, while the 4-fluorobenzamide moiety offers a synthetically accessible handle for further optimization. Procurement of this specific compound enables direct comparison with the lead compounds 7, 12, 16, and 24 identified in the COX-2 pyridazinone series [1].

Multi-Target Polypharmacology Profiling Across Kinase, Epigenetic, and Inflammatory Targets

The pyridazinone-benzamide scaffold has validated activity against VEGFR-2 kinase [1], class I HDAC enzymes [2], and COX-2 [3]. The target compound, incorporating the core pharmacophoric elements of all three activity classes, can be deployed in multi-target screening panels to identify polypharmacological leads. This approach maximizes the return on compound procurement by enabling simultaneous evaluation across orthogonal target classes without the need for multiple compound acquisitions.

Fluorinated Probe Development for 19F NMR-Based Binding and Metabolite Studies

The single 4-fluoro substituent provides a clean 19F NMR spectroscopic handle (δ ~ -110 to -115 ppm for aryl fluorides) that can be exploited for protein-ligand binding studies, metabolite identification, and quantitative biodistribution analysis [1]. Unlike difluoro or trifluoromethyl analogs, which produce complex 19F splitting patterns or broadened signals, the mono-fluoro compound yields a single, well-resolved resonance ideal for high-throughput NMR-based fragment and ligand screening applications [1].

Quote Request

Request a Quote for 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.